4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole
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Overview
Description
4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole is a complex organic compound characterized by the presence of a bromo(dinitro)methyl group attached to a 1-methyl-1H-1,2,3-triazole ring
Preparation Methods
The synthesis of 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by bromination. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide for bromination . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form azides. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of advanced materials, such as polymers and explosives.
Mechanism of Action
The mechanism by which 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets. The bromo(dinitro)methyl group can participate in electrophilic and nucleophilic reactions, influencing various biochemical pathways. The triazole ring is known for its stability and ability to interact with biological macromolecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole include other triazole derivatives and nitro-substituted organic compounds. For example:
Properties
CAS No. |
140366-92-3 |
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Molecular Formula |
C4H4BrN5O4 |
Molecular Weight |
266.01 g/mol |
IUPAC Name |
4-[bromo(dinitro)methyl]-1-methyltriazole |
InChI |
InChI=1S/C4H4BrN5O4/c1-8-2-3(6-7-8)4(5,9(11)12)10(13)14/h2H,1H3 |
InChI Key |
CLBBZHCMKKMUGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C([N+](=O)[O-])([N+](=O)[O-])Br |
Origin of Product |
United States |
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